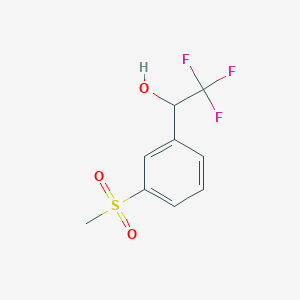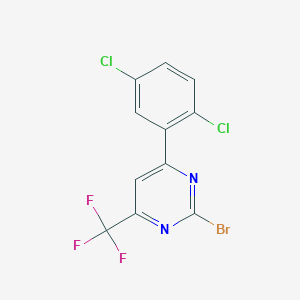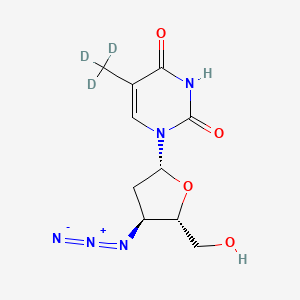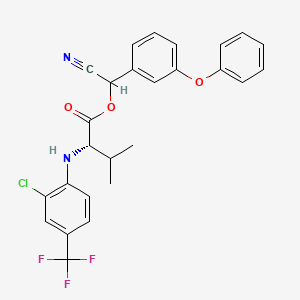
Mavrik
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mavrik is a synthetic pyrethroid insecticide known for its active ingredient, tau-fluvalinate. It is widely used in agriculture to control a variety of pests due to its effectiveness and relatively low toxicity to beneficial insects like bees.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tau-fluvalinate, the active ingredient in Mavrik, is synthesized through a multi-step chemical process. The synthesis involves the reaction of fluvalinate acid with various reagents under controlled conditions to produce tau-fluvalinate. The reaction typically requires specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, tau-fluvalinate is produced in large-scale reactors where precise control of reaction parameters is maintained. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tau-fluvalinate undergoes several types of chemical reactions, including:
Oxidation: Tau-fluvalinate can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: Tau-fluvalinate can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tau-fluvalinate can produce fluvalinate acid derivatives, while reduction can yield different alcohols or amines.
Applications De Recherche Scientifique
Tau-fluvalinate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of synthetic pyrethroids.
Biology: Investigated for its effects on various insect species and its interactions with biological systems.
Medicine: Studied for its potential use in controlling vector-borne diseases by targeting insect vectors.
Industry: Used in agricultural practices to protect crops from pests, thereby increasing yield and quality.
Mécanisme D'action
Tau-fluvalinate exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, disrupting normal nerve function and causing paralysis and death. This mechanism is highly specific to insects, which is why tau-fluvalinate has relatively low toxicity to mammals and beneficial insects.
Comparaison Avec Des Composés Similaires
Tau-fluvalinate is unique among synthetic pyrethroids due to its specific chemical structure and low toxicity to non-target organisms. Similar compounds include:
Permethrin: Another synthetic pyrethroid with a broader spectrum of activity but higher toxicity to non-target organisms.
Cypermethrin: Known for its high potency against a wide range of pests but also higher environmental persistence.
Deltamethrin: Highly effective against many pests but can be more toxic to aquatic life.
Tau-fluvalinate stands out due to its balance of effectiveness and safety, making it a preferred choice in integrated pest management programs.
Propriétés
Formule moléculaire |
C26H22ClF3N2O3 |
|---|---|
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
[cyano-(3-phenoxyphenyl)methyl] (2S)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m0/s1 |
Clé InChI |
INISTDXBRIBGOC-CGAIIQECSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
SMILES canonique |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


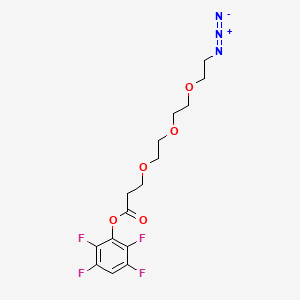

![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)




![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)

